N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide
Description
Historical Development of Sulfonamide-Based Research
The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with Gerhard Domagk’s identification of Prontosil® in 1932. This sulfonamide-containing azo dye demonstrated unprecedented efficacy against streptococcal infections in mice, leading to its clinical adoption despite initial skepticism. The subsequent elucidation of sulfanilamide as Prontosil’s active metabolite catalyzed a paradigm shift, establishing sulfonamides as the first systemic antibiotics. Paul Ehrlich’s earlier conceptualization of “magic bullets”—compounds targeting pathogens without harming hosts—laid the theoretical groundwork for this breakthrough. His work on arsphenamine (Salvarsan®) for syphilis treatment exemplified the potential of structure-activity-driven drug design, a principle later applied to sulfonamide optimization.
By the late 1930s, sulfanilamide derivatives dominated antimicrobial therapy, with researchers systematically modifying the sulfonamide scaffold to enhance potency and reduce toxicity. The introduction of sulfapyridine in 1937 exemplified this trend, demonstrating superior efficacy against pneumonia and broadening the therapeutic scope of sulfonamides. These innovations were underpinned by collaborative efforts between industrial laboratories (e.g., Bayer AG) and academic institutions, fostering a golden age of antibiotic discovery.
Emergence of Hydrazinecarbonyl-Functionalized Sulfonamides
The functionalization of sulfonamides with hydrazinecarbonyl groups represents a strategic advancement in molecular design. This modification emerged from systematic structure-activity relationship (SAR) studies, which revealed that substituents on the sulfonamide nitrogen could modulate bioavailability and target affinity. The hydrazinecarbonyl group (–CONHNH₂) introduces hydrogen-bonding capabilities and structural rigidity, enhancing interactions with enzymatic active sites. For example, in N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide , the diethylaminoethyl side chain confers solubility and membrane permeability, while the hydrazinecarbonyl moiety enables precise molecular recognition (Fig. 1).
Table 1: Key Structural Features of Select Sulfonamide Derivatives
| Compound | Functional Group | Biological Target | Efficacy Enhancement |
|---|---|---|---|
| Sulfanilamide | –NH₂ | Dihydropteroate synthase | Baseline activity |
| Sulfapyridine | –N–Pyridine | Bacterial DNA synthesis | Improved solubility |
| Hydrazinecarbonyl derivative | –CONHNH₂ | Enzyme active sites | Enhanced binding |
This structural evolution reflects a broader shift toward rational drug design, where functional groups are strategically appended to optimize pharmacokinetic and pharmacodynamic profiles.
Current Research Landscape and Significance
Contemporary studies on hydrazinecarbonyl-functionalized sulfonamides focus on their applications in targeting metalloenzymes and carbohydrate-processing proteins. For instance, the hydrazinecarbonyl group’s ability to chelate metal ions has been exploited in inhibitors of carbonic anhydrase and matrix metalloproteinases. Recent crystallographic analyses reveal that these compounds form stable interactions with zinc ions in enzymatic active sites, disrupting catalytic activity (Fig. 2).
Additionally, the diethylaminoethyl substituent in This compound facilitates blood-brain barrier penetration, spurring research into neurological applications. Current synthetic protocols emphasize green chemistry principles, utilizing microwave-assisted synthesis to reduce reaction times and improve yields.
Theoretical Framework and Research Paradigms
The development of hydrazinecarbonyl-functionalized sulfonamides is guided by two interrelated paradigms:
- Antimetabolite Theory : Rooted in Woods and Fildes’ 1940 discovery, this framework posits that sulfonamides competitively inhibit bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid. Hydrazinecarbonyl derivatives extend this mechanism by introducing additional binding interactions, thereby overcoming resistance.
- Molecular Mimicry : Modern computational models predict that the hydrazinecarbonyl group mimics transition states in enzymatic reactions, enabling irreversible inhibition. Density functional theory (DFT) calculations optimize bond angles and charge distributions to refine target specificity.
These principles align with Ehrlich’s original vision of “chemoreceptors,” where chemical structure dictates biological activity. Contemporary research integrates machine learning to predict SAR trends, accelerating the discovery of next-generation sulfonamides.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-17(4-2)10-9-15-21(19,20)12-7-5-11(6-8-12)13(18)16-14/h5-8,15H,3-4,9-10,14H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEQEYUTSFOFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333034 | |
| Record name | N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837250 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
795290-94-7 | |
| Record name | N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzenesulfonyl chloride with N-(2-diethylaminoethyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically sulfonic acids or sulfonates.
Reduction: The major products are amines or hydrazines.
Substitution: The major products depend on the nucleophile used but can include substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively target specific cancer cell lines, leading to a decrease in cell viability and proliferation rates.
Mechanism of Action
The compound is believed to act by interfering with the synthesis of nucleic acids and proteins essential for cancer cell survival. Its hydrazinecarbonyl group may play a crucial role in forming reactive intermediates that disrupt cellular processes involved in tumor growth .
Biochemical Applications
Enzyme Inhibition
this compound has been studied as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it shows promise in inhibiting carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems. This inhibition can have therapeutic implications in conditions like glaucoma and epilepsy where enzyme modulation is beneficial .
Drug Development
The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting various diseases. Its sulfonamide moiety is known for enhancing solubility and bioavailability, making it a favorable candidate for further pharmaceutical development .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its ability to form strong covalent bonds can be exploited to create materials with enhanced mechanical strength and thermal stability.
Nanotechnology
Recent studies suggest that this compound can be incorporated into nanocarriers for drug delivery systems. Its functional groups facilitate the attachment of therapeutic agents, allowing for targeted delivery to specific tissues or cells, thus improving the efficacy of treatments while minimizing side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor size in animal models when treated with the compound. |
| Study B | Enzyme Inhibition | Showed competitive inhibition of carbonic anhydrase with IC50 values indicating effective dosage ranges. |
| Study C | Polymer Synthesis | Developed a new polymer blend that exhibited improved tensile strength and thermal resistance compared to conventional materials. |
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
a) Sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide)
- Structural Difference: Sematilide replaces the hydrazinecarbonyl group with a methylsulfonylamino moiety.
- Biological Activity: Both compounds exhibit comparable potency in vitro as class III antiarrhythmic agents. The imidazolyl group in the target compound is a viable bioisostere for the methylsulfonylamino group in sematilide, maintaining efficacy while altering metabolic stability .
- Clinical Status : Sematilide has undergone clinical trials, whereas the target compound is discontinued commercially (CymitQuimica, 2025), possibly due to synthesis challenges or stability issues .
b) 4-{[2-(N′-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (Compound 15)
- Structural Difference: Features a 4-chlorophenyl-substituted hydrazone instead of the diethylaminoethyl chain.
- Synthesis : Prepared via condensation of 4-chlorobenzaldehyde with a hydrazide precursor (95% yield, m.p. 226–227°C) .
- Activity : Likely targets antimicrobial pathways (common for chlorophenyl derivatives), contrasting with the target compound’s cardiac focus.
Substituent Variations in Sulfonamide-Hydrazinecarbonyl Derivatives
Key Observations :
- The diethylaminoethyl group may introduce steric hindrance, reducing yield compared to simpler aryl substituents.
- Solubility: The diethylaminoethyl chain likely enhances water solubility relative to aryl-substituted analogs, critical for bioavailability in cardiac applications.
Triazine-Sulfonamide Hybrids
Compounds such as 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 26) :
- Structural Difference : Incorporates a triazine ring instead of hydrazinecarbonyl.
- Activity : Triazine hybrids are often explored for kinase inhibition or antimicrobial activity, diverging from the target compound’s antiarrhythmic role.
- Molecular Weight : Higher molecular weights (e.g., Compound 26) may reduce blood-brain barrier penetration compared to the target compound.
Hydrazone Derivatives with Varied Substituents
- 4-({2-[N'-(Diphenylmethylidene)hydrazinecarbonyl]ethyl}amino)benzene-1-sulfonamide (Compound 13) : Structural Feature: Bulky diphenylmethylidene group. Synthesis: Prepared via reflux in benzaldehyde, yielding stable crystals. Implication: Bulky groups may improve metabolic stability but reduce solubility, unlike the target compound’s diethylaminoethyl chain.
Biological Activity
N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide, also known by its CAS number 110895-43-7, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N4O3S, with a molecular weight of 286.41 g/mol. Its structure features a sulfonamide group, which is often associated with antibacterial and antitumor properties.
Mechanisms of Biological Activity
-
Antitumor Activity :
- Several studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colorectal (HCT116) cancers. The IC50 values for these compounds often fall below 10 µM, indicating potent cytotoxic effects .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in tumor microenvironment regulation. Inhibitors of CA can alter pH levels within tumors, potentially enhancing the efficacy of chemotherapeutic agents . Studies have reported that certain sulfonamide derivatives can effectively inhibit CA isoforms related to tumor growth.
- Cholinesterase Inhibition :
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a recent study examining the antitumor efficacy of various sulfonamide derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of approximately 8 µM. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited a substantial increase in apoptotic markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide, and how do substituents influence yield and purity?
- React 4-sulfonamide derivatives with hydrazine hydrate to introduce the hydrazinecarbonyl group.
- Introduce the diethylaminoethyl side chain via nucleophilic substitution or reductive amination.
- Purify via recrystallization (e.g., methanol/water mixtures) and characterize using melting points, -NMR, and -NMR.
Q. How can structural features of this compound be validated using spectroscopic and crystallographic methods?
- Spectroscopy :
- -NMR: Confirm the hydrazinecarbonyl (–CONHNH) moiety via peaks at δ 9.5–10.5 ppm (NH) and δ 7.5–8.5 ppm (aromatic protons). The diethylaminoethyl group shows triplet signals for –CHN– at δ 2.5–3.5 ppm .
- IR: Stretching vibrations at ~1650 cm (amide C=O) and ~1150 cm (sulfonamide S=O) .
Q. What preliminary biological screening assays are suitable for this compound?
- Carbonic Anhydrase Inhibition : Use stopped-flow CO hydration assay ( ) to measure IC values against isoforms like hCA I/II. Compare with acetazolamide (reference inhibitor).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations to assess therapeutic potential .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with carbonic anhydrase?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to hCA II’s active site (PDB: 3KS3). The sulfonamide group coordinates Zn, while the hydrazinecarbonyl and diethylaminoethyl moieties form hydrogen bonds with Thr199/Glu106 .
- DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Hydrazinecarbonyl’s –NHNH group shows high nucleophilicity, enhancing interactions with catalytic zinc .
Q. How do contradictory activity data arise in structure-activity relationship (SAR) studies, and how can they be resolved?
- Source of Contradictions :
- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer pH (e.g., hCA II assays at pH 7.4 vs. 8.3) alter ionization states of functional groups .
- Substituent Effects : Bulky groups (e.g., diethylaminoethyl) may sterically hinder binding despite favorable electronic profiles.
- Resolution :
- Standardize assay protocols (e.g., uniform enzyme batches, pH control).
- Synthesize analogs with incremental structural changes (e.g., replacing diethyl with dimethylamino) to isolate steric/electronic contributions .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Solubility Enhancement :
- Formulate as hydrochloride salts (protonate the diethylamino group) to increase aqueous solubility.
- Use co-solvents (e.g., PEG-400) in animal dosing .
- Metabolic Stability :
- Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation of the hydrazinecarbonyl moiety.
- Assess stability in liver microsomes (e.g., rat S9 fractions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
